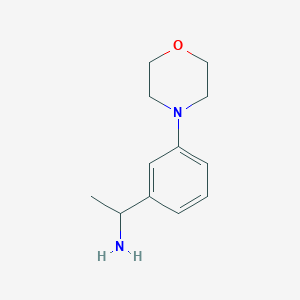

1-(3-Morpholinophenyl)ethanamine

Overview

Description

1-(3-Morpholinophenyl)ethanamine is a chemical compound with the molecular formula C12H18N2O . It is also known by its IUPAC name, 1-(3-morpholin-4-ylphenyl)ethanamine .

Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to a phenyl ring through an ethanamine chain . The exact structural details can be found in databases like ChemSpider .Scientific Research Applications

Antimicrobial Susceptibility Tests:

- A study synthesized novel compounds from 1-(3-Morpholinophenyl)ethanamine, tested against Staphylococcus aureus and Escherichia coli. The compounds showed inhibition zones, indicating antimicrobial properties (Khumar, Ezhilarasi, & Prabha, 2018).

Synthesis of Complex Organic Compounds:

- Research demonstrates the synthesis of complex organic compounds using this compound, exploring their potential in various chemical reactions and applications (Paulmier & Lerouge, 1982).

Synthesis of NK1 Receptor Antagonist:

- A study detailed the efficient synthesis of NK1 receptor antagonist Aprepitant using this compound, highlighting its role in developing therapeutic agents (Brands et al., 2003).

Anti-inflammatory Activity:

- A paper explored the synthesis of novel thiophene derivatives involving this compound, which showed significant anti-inflammatory activity in animal models (Helal et al., 2015).

Synthesis of Antidepressants:

- Research on the synthesis of 3-methyl-2-(3-chlorophenyl) morpholinhydrochloride, starting from this compound, showed potent antidepressant activities (Guo Ya-nan, 2010).

Corrosion Inhibition on Mild Steel:

- A study found that ligands derived from this compound, when used in Schiff base complexes, can act as corrosion inhibitors on mild steel (Das et al., 2017).

Synthesis of Novel Pyrimidines and Thiazolidinones:

- Research showed the synthesis of novel pyrimidines and thiazolidinones using this compound, which were then tested for antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Mechanism of Action

Target of Action

The primary target of 1-(3-Morpholinophenyl)ethanamine is Plasmodium falciparum PK7 , a protein kinase . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Mode of Action

This compound interacts with its target by inhibiting the activity of Plasmodium falciparum PK7 . The compound’s IC50 value, a measure of its inhibitory potency, is reported to be 2.50E+4nM .

properties

IUPAC Name |

1-(3-morpholin-4-ylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10(13)11-3-2-4-12(9-11)14-5-7-15-8-6-14/h2-4,9-10H,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBJUNYFFJVKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

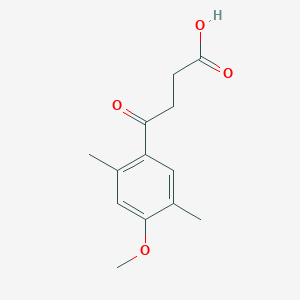

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B3139065.png)

![4-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B3139071.png)

![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3139076.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3139079.png)

![N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide](/img/structure/B3139126.png)